Methyl 5-amino-2-chloroisonicotinate
Overview
Description
Methyl 5-amino-2-chloroisonicotinate: is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a derivative of isonicotinic acid and features a chloro and amino group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
Methyl 5-amino-2-chloroisonicotinate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and specialty chemicals.
Safety and Hazards
“Methyl 5-amino-2-chloroisonicotinate” is classified as harmful if swallowed . It may cause skin and eye irritation, and may also cause respiratory irritation . Therefore, it’s important to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Future Directions
While specific future directions for “Methyl 5-amino-2-chloroisonicotinate” are not available, it’s worth noting that similar compounds are often subjects of ongoing research in various fields of chemistry and medicine . Further studies could potentially explore its synthesis, properties, and potential applications in more detail.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chloroisonicotinate can be synthesized through a multi-step process involving the chlorination of isonicotinic acid followed by esterification and amination. The typical synthetic route includes:
Chlorination: Isonicotinic acid is chlorinated using thionyl chloride or phosphorus pentachloride to form 2-chloroisonicotinic acid.
Esterification: The 2-chloroisonicotinic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-chloroisonicotinate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Primary amines.
Coupling Products: Biaryl compounds.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 2-chloro-6-methoxyisonicotinate
- Methyl 2-chloro-3-nitroisonicotinate
- Methyl 2-chloro-5-methylisonicotinate
Comparison: Methyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino and a chloro group on the pyridine ring, which imparts distinct reactivity and binding properties. Compared to other similar compounds, it offers a balance of nucleophilic and electrophilic sites, making it versatile for various chemical transformations and biological interactions .
Properties
IUPAC Name |
methyl 5-amino-2-chloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGHRQGKYIIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697404 | |
Record name | Methyl 5-amino-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073182-59-8 | |
Record name | Methyl 5-amino-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.